
Oxy-chlordene
Übersicht
Beschreibung
Oxy-chlordene (OC) is a unique and powerful chemical compound that has been studied for its many potential applications in the fields of chemistry and biology. It is a synthetic compound that is composed of two parts: an oxygen atom and a chlorine atom. OC has a wide variety of properties that make it useful in many applications and has been studied extensively for its potential uses in scientific research.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Analysis
Oxy-chlordene, a metabolite of the insecticide chlordane, has been the subject of various environmental studies. Buser and Mueller (1993) investigated the enantiomer separation of chlordane compounds, including oxychlordene, using chiral high-resolution gas chromatography. This study highlighted the presence of chlordane compounds in ambient air and their transport into the environment as racemic mixtures, indicating the importance of monitoring these compounds for environmental protection (Buser & Mueller, 1993).
Impact on Wildlife and Aquatic Systems
The metabolism of chlordane compounds, including oxychlordene, in various species has been a key focus in ecological research. Garretto and Khan (1975) studied the hydroxylation and epoxidation of chlordene, a process leading to the formation of oxychlordene, in different fish species. This research offers insights into the metabolic pathways of pesticides in aquatic systems and their potential environmental impact (Garretto & Khan, 1975).
Analytical Chemistry and Compound Characterization
The isolation and structural characterization of oxychlordene from animal tissues have been significant for understanding the metabolism of chlordane in organisms. Schwemmer, Cochrane, and Polen (1970) isolated oxychlordene from pig fat and proposed its chemical structure, contributing to the knowledge of pesticide metabolites (Schwemmer et al., 1970).
Environmental Toxicology and Human Health
Studies have also focused on the association between exposure to chlordanes like oxychlordene and health issues. Airaksinen et al. (2011) examined the association between type 2 diabetes and exposure to persistent organic pollutants, including oxychlordane. Their findings indicate a potential health risk associated with exposure to these compounds (Airaksinen et al., 2011).
Eigenschaften
IUPAC Name |
(1S,8R)-1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNMBZKONGDDQ-XNXKJHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C3C1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxy-chlordene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






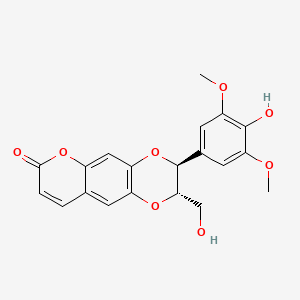
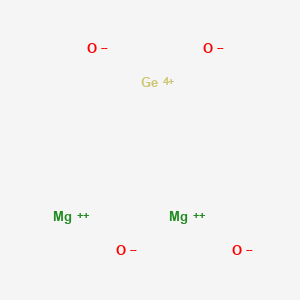
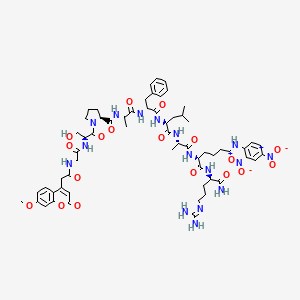

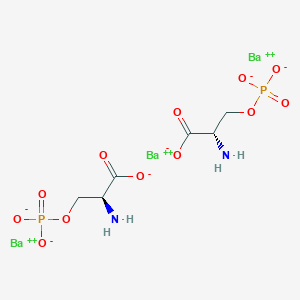

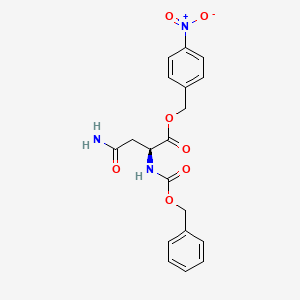

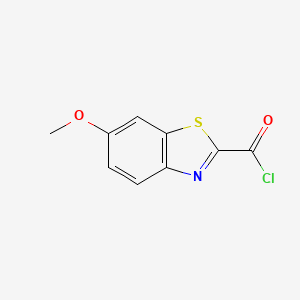

![(E)-3-[1-(7-Methoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamido]propyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B1516195.png)